2-azido-5-methyl-1,3-thiazole
Description
Properties
CAS No. |
65934-43-2 |
|---|---|
Molecular Formula |
C4H4N4S |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azido 5 Methyl 1,3 Thiazole
Direct Azidation Approaches
Direct azidation methods focus on the introduction of the azide (B81097) group onto a pre-existing 5-methyl-1,3-thiazole scaffold. These approaches are often favored for their straightforward nature.
Diazotization of 2-Amino-5-methyl-1,3-thiazole and Subsequent Azide Introduction
A primary and widely utilized method for the synthesis of 2-azido-1,3-thiazole derivatives is the diazotization of the corresponding 2-aminothiazoles, followed by a reaction with an azide source, typically sodium azide. researchgate.nettandfonline.com This classical approach involves the conversion of the amino group into a diazonium salt, which is then displaced by the azide anion.
The reaction conditions for the diazotization step are crucial and often need to be adjusted based on the nature of the substituents on the thiazole (B1198619) ring. tandfonline.com For instance, the choice of acid and the temperature can significantly influence the yield and purity of the resulting 2-azidothiazole (B1280892).
A representative reaction scheme for this process is as follows:
Step 1: Diazotization: 2-Amino-5-methyl-1,3-thiazole is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid or phosphoric acid) at low temperatures to form the corresponding diazonium salt.
Step 2: Azide Substitution: The in situ generated diazonium salt is then reacted with sodium azide, leading to the formation of 2-azido-5-methyl-1,3-thiazole and the liberation of nitrogen gas.
This method has been successfully applied to synthesize various 2-azidothiazole derivatives, which are valuable precursors for the synthesis of 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids through base-catalyzed condensation reactions with activated methylene (B1212753) compounds. tandfonline.com
Azido (B1232118) Transfer Protocols from Heteroaryllithium Precursors
An alternative direct azidation strategy involves the use of azido transfer reagents on heteroaryllithium precursors. rsc.orgpsu.edu This method is particularly useful for synthesizing azidoazoles that may be difficult to obtain through diazotization routes. umich.edu The process typically involves the following steps:
Lithiation: The thiazole ring is first lithiated at the desired position. For the synthesis of this compound, the 2-position of the 5-methyl-1,3-thiazole would be lithiated. This is often achieved by using a strong organolithium base.
Reaction with an Azido Transfer Agent: The resulting heteroaryllithium intermediate is then reacted with an azido transfer agent, such as tosyl azide (p-toluenesulfonyl azide). rsc.orgpsu.edu This reaction forms a lithium triazene (B1217601) salt intermediate.
Fragmentation: The triazene salt is subsequently fragmented to yield the desired this compound. rsc.orgpsu.edu
This azido transfer protocol has been successfully employed for the synthesis of various 2- and 5-azidoazoles, including 2-azido-1,3-thiazole. rsc.orgpsu.edu The reaction proceeds through the formation of a stable lithium triazene salt, which upon fragmentation, provides the target azido compound in good yields. rsc.orgpsu.edu
Nucleophilic Aromatic Substitution (S_NAr) Strategies in Thiazole Azidation
Nucleophilic aromatic substitution (S_NAr) presents another viable pathway for the synthesis of this compound. This approach requires a thiazole ring substituted with a suitable leaving group at the 2-position, which can be displaced by an azide nucleophile.
For this strategy to be effective, the thiazole ring generally needs to be activated by electron-withdrawing groups to facilitate the nucleophilic attack. A common leaving group in such reactions is a halide, such as chloride or bromide. The reaction involves treating the 2-halo-5-methyl-1,3-thiazole with an azide source, like sodium azide, in a suitable solvent. mdpi.com The azide ion acts as the nucleophile, displacing the halide to form the 2-azido product.
This method is exemplified by the synthesis of 2-azido-3-nitropyridines from 2-chloro-3-nitropyridines using sodium azide. mdpi.com While direct examples for this compound are less commonly reported, the principle is applicable, provided a suitable 2-halo-5-methyl-1,3-thiazole precursor is available.
Indirect Synthetic Routes and Precursor Derivatization
Indirect methods involve the construction of the this compound molecule through ring-forming reactions or by functional group manipulations on a pre-existing thiazole scaffold.
Ring Formation Strategies Incorporating Azido and Methyl Groups
The synthesis of the this compound can also be accomplished by constructing the thiazole ring itself from precursors that already contain the necessary azido and methyl functionalities. One of the most fundamental and versatile methods for thiazole synthesis is the Hantzsch thiazole synthesis. nih.gov This method typically involves the condensation of an α-haloketone with a thioamide.
To adapt this for the synthesis of this compound, one could envision a reaction between a thioamide containing an azido group at the carbon that will become the C2 position of the thiazole ring and an α-haloketone that provides the C4 and C5 atoms with the methyl group. However, the stability of an "azidothioamide" precursor would be a critical consideration.
Alternatively, modifications of known thiazole syntheses could be employed. For instance, some modern approaches utilize vinyl azides and potassium thiocyanate (B1210189) to form the thiazole ring. nih.gov Another strategy involves the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters, catalyzed by rhodium(II), to produce 2,5-disubstituted thiazoles. nih.gov These innovative methods highlight the potential for developing ring-formation strategies that directly install the azido and methyl groups in the desired positions.
Functionalization of Thiazole Scaffolds Towards Azide Introduction
This approach involves starting with a 5-methyl-1,3-thiazole that bears a different functional group at the 2-position, which can then be converted into an azide. This is distinct from direct azidation as it may involve multiple synthetic steps.
For example, if a 2-bromo-5-methyl-1,3-thiazole is available, it can serve as a versatile precursor. The bromo substituent allows for various cross-coupling reactions, and it can also be a leaving group for nucleophilic substitution, as mentioned in the S_NAr section. evitachem.com
Another potential route could involve the conversion of a 2-hydrazinyl-5-methyl-1,3-thiazole. The hydrazinyl group could potentially be oxidized or otherwise transformed into an azide. While specific protocols for this transformation on the 5-methyl-1,3-thiazole scaffold are not extensively detailed in the provided context, the functionalization of thiazole rings is a broad and active area of research, offering multiple potential avenues for the indirect synthesis of this compound. mdpi.comnih.gov
Summary of Synthetic Approaches
| Methodology | Starting Material(s) | Key Reagents | Advantages | Reference(s) |
| Diazotization and Azide Introduction | 2-Amino-5-methyl-1,3-thiazole | NaNO₂, Acid, NaN₃ | Well-established, straightforward | researchgate.nettandfonline.com |
| Azido Transfer from Heteroaryllithium | 5-Methyl-1,3-thiazole | Organolithium base, Tosyl azide | Good for otherwise difficult to access azides | rsc.orgpsu.eduumich.edu |
| Nucleophilic Aromatic Substitution (S_NAr) | 2-Halo-5-methyl-1,3-thiazole | NaN₃ | Potentially high yielding with activated substrates | mdpi.com |
| Ring Formation Strategies | Various acyclic precursors | Thioamides, α-haloketones, etc. | Builds the core structure with desired groups | nih.gov |
| Functionalization of Thiazole Scaffolds | Functionalized 5-methyl-1,3-thiazoles | Various reagents for group transformation | Versatile, allows use of diverse starting materials | evitachem.commdpi.comnih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. For this compound, these approaches focus on minimizing hazardous reagents and solvents, reducing energy consumption, and improving reaction efficiency. While specific literature on green methodologies for this exact compound is nascent, the application of established green techniques to its known synthetic pathways offers a clear roadmap for more environmentally benign production.
The conventional synthesis of 2-azidothiazoles typically proceeds via the diazotization of a corresponding 2-aminothiazole (B372263), followed by the introduction of the azide group using a source like sodium azide. Another established method is the azido transfer reaction, often employing tosyl azide. Green approaches seek to refine these methods.
Alternative Diazotization and Azidation Reagents:
Traditional diazotization often involves the use of nitrous acid (generated in situ from sodium nitrite and a strong acid), which can lead to the formation of acidic waste and nitrous fumes. Greener alternatives are being explored to mitigate these issues. The use of organic nitrites, such as tert-butyl nitrite, can offer a cleaner reaction profile. nih.gov Furthermore, the development of solid-supported diazotization reagents could simplify product isolation and minimize waste.
For the azidation step, while sodium azide is effective, it is also highly toxic and explosive. Research into safer azide sources is a key area of green chemistry. One promising alternative is the use of imidazole-1-sulfonyl azide hydrochloride or its more stable sulfate (B86663) and tetrafluoroborate (B81430) salts, which are considered safer to handle than other azidating agents like trifluoromethanesulfonyl azide. acs.org The in-situ generation of azidating agents is another strategy to enhance safety by avoiding the isolation and storage of potentially hazardous materials.
Energy-Efficient Synthesis Methods:
Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry, often leading to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods.
Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate the diazotization and azidation steps in the synthesis of azidothiazoles. The localized superheating effect of microwaves can enhance reaction rates, potentially allowing for the use of less reactive but safer reagents or lower catalyst loadings. While specific studies on this compound are limited, the successful microwave-assisted synthesis of other azole derivatives suggests its applicability.
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can promote reactions through acoustic cavitation. This technique has been successfully used for the synthesis of various thiazole derivatives, demonstrating its potential to enhance the synthesis of this compound by improving mass transfer and activating the reacting species, potentially under milder conditions. The use of ultrasound could be particularly beneficial in heterogeneous reaction mixtures, such as those involving solid-supported reagents.
Greener Solvents and Catalyst-Free Approaches:
The choice of solvent is a critical factor in green synthesis. Many traditional organic solvents are volatile, toxic, and flammable. The exploration of greener solvent alternatives or solvent-free conditions is a primary goal.
Alternative Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. For reactions where reactants have low water solubility, the use of phase-transfer catalysts or co-solvents like ethanol (B145695) can be employed. Ionic liquids are another class of alternative solvents with low vapor pressure and high thermal stability, which can sometimes also act as catalysts. Their use in the synthesis of azides and thiazoles is an active area of research. researchgate.net
Catalyst-Free and One-Pot Reactions: Designing synthetic routes that eliminate the need for a catalyst, particularly those based on heavy metals, is a key green chemistry principle. For the synthesis of this compound, developing a catalyst-free pathway for the azido transfer reaction would be a significant advancement. Furthermore, one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, are highly desirable as they reduce the need for intermediate purification steps, minimizing solvent use and waste generation. A potential one-pot approach for this compound could involve the in-situ formation of the 2-aminothiazole precursor followed by diazotization and azidation in a single continuous process.
Mechanochemistry:
Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding, is a solvent-free technique that aligns well with the principles of green chemistry. irejournals.comfrontiersin.org This method can lead to the formation of products with high efficiency and minimal waste. The application of mechanochemistry to the synthesis of this compound from solid reactants could offer a significant environmental advantage over traditional solution-phase methods.
Comparative Analysis of Synthetic Methods:
The following table provides a comparative overview of conventional and potential green synthetic approaches for this compound.
| Parameter | Conventional Method (Diazotization) | Potential Green Chemistry Approaches |
| Starting Material | 2-Amino-5-methyl-1,3-thiazole | 2-Amino-5-methyl-1,3-thiazole |
| Reagents | Sodium nitrite, Strong acid (e.g., HCl), Sodium azide | tert-Butyl nitrite, Imidazole-1-sulfonyl azide salts, Polymer-supported reagents |
| Solvents | Water, Organic solvents | Water, Ethanol, Ionic liquids, Solvent-free (Mechanochemistry) |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation, Grinding (Mechanochemistry) |
| Catalyst | None (for diazotization) | Potential for biocatalysts or recyclable catalysts |
| Waste Profile | Acidic wastewater, potential for toxic byproducts | Reduced solvent waste, potentially recyclable catalysts and reagents |
| Safety | Use of highly toxic and explosive sodium azide | Use of safer azidating agents, in-situ generation of reagents |
| Efficiency | Generally good yields but can have long reaction times | Potentially higher yields, significantly shorter reaction times |
Detailed Research Findings:
While direct research on green synthesis of this compound is not extensively published, studies on related compounds provide strong evidence for the feasibility of these greener routes. For instance, the diazotization of various 2-aminothiazoles has been reported, and the principles of greening this reaction are well-established. grafiati.com Similarly, the azido transfer reaction using safer alternatives to tosyl azide has been demonstrated for a range of heterocyclic compounds. researchgate.net The successful application of microwave and ultrasound technologies in the synthesis of a wide array of thiazole and triazole derivatives further supports the potential for their use in the synthesis of the target compound. mdpi.comnih.gov
Reactivity and Transformation Pathways of 2 Azido 5 Methyl 1,3 Thiazole
[3+2] Cycloaddition Reactions (Click Chemistry)
2-Azido-5-methyl-1,3-thiazole serves as a versatile 1,3-dipole in [3+2] cycloaddition reactions, a cornerstone of click chemistry. This reactivity allows for the efficient construction of 1,2,3-triazole rings, which are significant structural motifs in medicinal chemistry and materials science. nih.govorganic-chemistry.org The compound's ability to react with various dipolarophiles, including alkynes and activated methylene (B1212753) compounds, underscores its synthetic utility. researchgate.nettandfonline.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. organic-chemistry.orgnih.govwikipedia.org This reaction, often termed a "click" reaction, is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. organic-chemistry.orgresearchgate.net In the context of this compound, CuAAC provides a direct route to 1-(5-methyl-1,3-thiazol-2-yl)-1,2,3-triazole derivatives.
The catalytic cycle of CuAAC involves the in situ formation of a copper(I) acetylide intermediate. nih.gov The reaction is typically carried out using a copper(II) salt, such as copper(II) sulfate (B86663), in the presence of a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species. nih.gov The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the thermal Huisgen 1,3-dipolar cycloaddition and, crucially, controls the regioselectivity to exclusively yield the 1,4-isomer. organic-chemistry.orgnih.gov
Table 1: Examples of CuAAC Reactions
| Azide (B81097) | Alkyne | Catalyst System | Product | Ref. |
| This compound | Terminal Alkyne | Cu(I) | 1-(5-Methyl-1,3-thiazol-2-yl)-4-substituted-1H-1,2,3-triazole | researchgate.nettandfonline.com |
| Organic Azides | Terminal Alkynes | Cu(II) salt + reducing agent | 1,4-disubstituted 1,2,3-triazoles | wikipedia.orgnih.gov |
This table is illustrative and based on the general principles of CuAAC reactions.
Thermal and Catalyst-Free Cycloadditions with Diverse Dipolarophiles
While CuAAC is a powerful tool, this compound also participates in thermal and catalyst-free cycloaddition reactions with a variety of dipolarophiles. The traditional Huisgen 1,3-dipolar cycloaddition involves the reaction of an azide with an alkyne at elevated temperatures. organic-chemistry.orgwikipedia.org However, this method often leads to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) and requires harsh conditions. organic-chemistry.orgwikipedia.org
Beyond alkynes, this compound can react with compounds containing activated methylene groups, such as β-ketoesters (e.g., ethyl acetoacetate) and malononitrile. researchgate.nettandfonline.com These base-catalyzed condensation reactions provide an alternative, often metal-free, route to functionalized 1,2,3-triazoles. researchgate.net For instance, the reaction with ethyl acetoacetate (B1235776) in the presence of a base like sodium methoxide (B1231860) or potassium carbonate in DMSO leads to the formation of 1-(1,3-thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. researchgate.netscispace.com
Enamines also exhibit high reactivity as dipolarophiles in 1,3-dipolar cycloadditions with azides, often proceeding under catalyst-free conditions. researchgate.net
Regioselectivity and Stereoselectivity in Cycloaddition Processes
The regioselectivity of the [3+2] cycloaddition is a critical aspect, determining the substitution pattern of the resulting triazole ring.
Copper-Catalyzed Reactions (CuAAC): As previously mentioned, the copper-catalyzed cycloaddition of this compound with terminal alkynes is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov This specificity is a key advantage of the CuAAC reaction.
Ruthenium-Catalyzed Reactions (RuAAC): In contrast, ruthenium catalysts, such as Cp*RuCl complexes, promote the formation of the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This complementary regioselectivity allows for the targeted synthesis of either isomer by choosing the appropriate catalyst. Ruthenium catalysis is also effective for reactions involving internal alkynes, leading to fully substituted triazoles. organic-chemistry.orgnih.gov
Thermal, Uncatalyzed Reactions: The thermal Huisgen cycloaddition of azides with unsymmetrical alkynes typically results in a mixture of both the 1,4- and 1,5-regioisomers, often in nearly equal amounts, due to similar energy barriers for the two possible transition states. organic-chemistry.orgwikipedia.org
Reactions with Activated Methylene Compounds: In base-catalyzed reactions with compounds like β-ketoesters, the regioselectivity is also controlled, leading to specific substitution patterns on the triazole ring. For example, the reaction of aryl azides with dimethyl 2-oxopropylphosphonate can yield either 5-methyl-1-aryl-1H-1,2,3-triazole-4-ylphosphonates or 1-aryl-5-methyl-1H-1,2,3-triazoles depending on the electronic nature of the substituents on the azide. researchgate.net
Stereoselectivity can also be a factor, particularly in reactions involving chiral dipolarophiles. For instance, the irradiation of 2-azido-1,3-thiazole in the presence of 1-(6-methyl-3,4-dihydro-2H-pyran-2-yl)ethanone resulted in aziridination with complete diastereoselectivity. researchgate.netx-mol.com
Formation of 1,2,3-Triazole Derivatives from this compound
The primary outcome of the [3+2] cycloaddition reactions of this compound is the formation of a diverse array of 1,2,3-triazole derivatives. These reactions are synthetically valuable for creating molecules with potential biological activities. nih.govresearchgate.net
The synthesis of 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids and their esters has been achieved through the base-catalyzed condensation of 2-azidothiazole (B1280892) derivatives with activated methylene compounds like ethyl acetoacetate. researchgate.nettandfonline.com These reactions provide a straightforward method for introducing both a thiazole (B1198619) and a triazole moiety into a single molecular framework. For example, this compound reacts with ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate in the presence of potassium carbonate in DMSO to form the corresponding 1,2,3-triazole derivative. researchgate.netscispace.com
Table 2: Synthesis of 1,2,3-Triazole Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref. |
| 2-Azidothiazole derivatives | Ethyl acetoacetate | Base-catalyzed (e.g., NaOMe) | 1-(1,3-Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids | researchgate.nettandfonline.com |
| This compound | Ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate | K₂CO₃, DMSO | 1,2,3-Triazole derivative | researchgate.netscispace.com |
| Aryl azides | Ethyl acetoacetate | Base-catalyzed | 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids | nih.gov |
Azido-Tetrazole Isomerism of the Thiazole Moiety
A significant aspect of the chemistry of 2-azido-heterocycles, including this compound, is the existence of a valence tautomeric equilibrium between the open-chain azido (B1232118) form and a fused, cyclic tetrazole form. x-mol.comumich.edu This phenomenon is known as azido-tetrazole isomerism. In this case, this compound can exist in equilibrium with its corresponding thiazolo[2,3-e]tetrazole isomer.
Equilibrium Dynamics and Mechanistic Aspects of Tautomerization
The position of the azido-tetrazole equilibrium is influenced by several factors, including the nature of the heterocyclic ring, the substituents, the solvent polarity, and temperature.
Theoretical studies on related systems, such as thiazole[3,2-d]tetrazole, have shown that the energy difference between the azido and tetrazole forms is sensitive to the computational level used for calculation. acs.org The stability of the isomers is significantly affected by the solvent environment. The azido form is generally disfavored as the solvent polarity increases. acs.org This is because the more polar tetrazole form is better stabilized by polar solvents.
Substituent effects also play a crucial role. Electron-withdrawing groups tend to favor the azido isomer, while electron-donating groups favor the tetrazole form. acs.org The isomerization from an azide to a tetrazole often results in an increase in stability due to the formation of an additional aromatic ring. rsc.org
The tautomerization process involves an intramolecular cyclization of the azide group onto the ring nitrogen of the thiazole. The barriers for this tautomerization are generally lower than for other isomeric transformations, such as 1H/2H tautomerism in related azole systems. rsc.org Direct irradiation of a mixture of the azido and tetrazole tautomers of 2-azido-1,3-thiazole can lead to the formation of an intermediate nitrene, which can undergo further reactions like ring opening. researchgate.netx-mol.com
Table 3: Factors Influencing Azido-Tetrazole Equilibrium
| Factor | Influence on Equilibrium | Ref. |
| Solvent Polarity | Increased polarity favors the tetrazole form. | acs.org |
| Substituents | Electron-withdrawing groups favor the azido form; electron-donating groups favor the tetrazole form. | acs.org |
| Aromaticity | The formation of the aromatic tetrazole ring often leads to increased stability. | rsc.org |
| Temperature | Can shift the equilibrium position. | umich.edu |
Influence of Substituents on Azido-Tetrazole Equilibrium
The existence of this compound is governed by a dynamic azido-tetrazole equilibrium, where it can isomerize to its fused tetrazole counterpart, 6-methyl-thiazolo[3,2-d]tetrazole. The position of this equilibrium is significantly influenced by the electronic nature of substituents on the thiazole ring.
Theoretical and experimental studies on substituted azidothiazoles and related N-heterocycles have established a clear trend: electron-donating groups (EDGs) tend to stabilize the tetrazole form, whereas electron-withdrawing groups (EWGs) favor the open-chain azido isomer. acs.orgresearchgate.netnih.gov The 5-methyl group in the title compound is a classical electron-donating group. By releasing electron density into the thiazole ring, it stabilizes the fused bicyclic tetrazole structure. researchgate.net Conversely, replacing the methyl group with a powerful EWG, such as a nitro (-NO₂) or cyano (-CN) group, would shift the equilibrium significantly toward the azido form. nih.govnih.gov This effect is attributed to the ability of EWGs to decrease the electron density on the ring nitrogen involved in the cyclization, thus destabilizing the tetrazole ring.
Table 1: Effect of Substituent Type on Azido-Tetrazole Equilibrium in Azidothiazoles
| Substituent Type | General Position on Ring | Effect on Equilibrium | Favored Isomer |
| Electron-Donating (e.g., -CH₃, -NH₂, -OH) | 5-position | Stabilizes the fused ring system | Tetrazole |
| Electron-Withdrawing (e.g., -NO₂, -CN) | 4- or 5-position | Destabilizes the fused ring system | Azide |
| This table is a generalized representation based on established principles in heterocyclic chemistry. acs.orgnih.govnih.gov |
Solvent Effects on Isomeric Preference
The preference for either the azido or the tetrazole isomer is not only dependent on substituents but is also highly sensitive to the solvent environment. lu.lv A general principle observed across various azido-heterocycle systems, including azidothiazoles, is that the proportion of the tetrazole isomer increases with rising solvent polarity. acs.orgnih.govnih.gov
In nonpolar solvents, the less polar azido tautomer is generally favored. As the dielectric constant of the solvent increases, the more polar, fused tetrazole ring system is preferentially solvated and stabilized, shifting the equilibrium in its favor. acs.orgnih.gov For instance, studies on related systems have shown a dramatic increase in the population of the tetrazole form when moving from a nonpolar solvent like carbon tetrachloride to a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This solvent-induced shift is a critical consideration for any reaction involving this compound, as the reactive species is the azido tautomer. lu.lvnih.gov
Table 2: Influence of Solvent Polarity on the Azido-Tetrazole Equilibrium
| Solvent | Dielectric Constant (ε) | General Effect | Predominant Form |
| Nonpolar (e.g., Toluene (B28343), Chloroform) | Low | Favors less polar isomer | Azide |
| Polar Aprotic (e.g., DMSO, DMF) | High | Stabilizes more polar isomer | Tetrazole |
| Polar Protic (e.g., Water, Methanol) | High | Stabilizes more polar isomer | Tetrazole |
| This table illustrates the general trend observed for azido-heterocycle equilibria. acs.orgnih.govnih.gov |
Intramolecular Reactivity and Rearrangements
Thermal and Photochemical Decomposition Pathways
Like most organic azides, this compound is susceptible to decomposition under thermal or photochemical conditions. mathewsopenaccess.comat.ua The primary event in these reactions is the extrusion of molecular nitrogen (N₂), a highly exothermic and entropically favorable process. researchgate.net
Photochemical decomposition, typically initiated by UV irradiation, leads to the formation of a highly reactive nitrene intermediate. mathewsopenaccess.comresearchgate.net For 2-azido-1,3-thiazole, direct irradiation in an inert solvent like toluene results in products derived from this nitrene. A major pathway for this intermediate is a subsequent ring-opening of the thiazole nucleus. researchgate.net Thermal decomposition follows a similar initial pathway of nitrogen loss to generate the nitrene, although it often requires higher temperatures. mathewsopenaccess.commdpi.com The stability of the thiazole ring itself contributes to its thermal behavior, with decomposition events often centered on the energetic azido substituent. mdpi.com
Nitrogen Extrusion and Nitrene Intermediates
The loss of dinitrogen from the azido group is the hallmark of the intramolecular reactivity of this compound, leading directly to the formation of a 2-thiazolylnitrene intermediate. researchgate.netresearchgate.net This nitrene species can exist in either a singlet or triplet electronic state, which dictates its subsequent reactivity. mathewsopenaccess.com
The initially formed singlet nitrene is highly electrophilic and can undergo rapid intramolecular reactions. For 2-azidoheterocycles, a common and well-documented fate of the singlet nitrene is a concerted, unimolecular ring cleavage. researchgate.net This process involves the breaking of the C-S and C-N bonds of the thiazole ring. In the presence of trapping agents, the nitrene can also undergo intermolecular reactions, such as aziridination. researchgate.net
Ring Contraction and Expansion Phenomena
While ring expansion and contraction are known rearrangement pathways for certain classes of nitrenes, the literature on the decomposition of 2-azidothiazoles points predominantly towards ring opening (cleavage) rather than the formation of a stable, contracted, or expanded ring system. researchgate.netresearchgate.net
Upon generation of the 2-thiazolylnitrene from 2-azido-1,3-thiazole, the most commonly observed transformation is the cleavage of the heterocyclic ring to yield acyclic cyano-containing fragments. researchgate.netresearchgate.net For example, photochemical decomposition of the parent 2-azido-1,3-thiazole in toluene leads to the formation of a polymer, which is proposed to arise from the ring-opened intermediate. researchgate.net There are reports of ring expansion in other heterocyclic systems, such as the formation of an arepinobenzothiazole from a 2-azidophenyl thienyl sulfide (B99878) derivative via a nitrene intermediate, but this is not a reported pathway for 2-azidothiazole itself. clockss.org Similarly, while ring contraction of other heterocycles is known, it is not a characteristic reaction of the nitrene derived from this compound. beilstein-journals.orgchemrxiv.org
Nucleophilic and Electrophilic Reactions of the Azido Group and Thiazole Ring
The reactivity of this compound can be divided into reactions involving the azido group and those involving the thiazole ring.
The azido group is a versatile functional group, most known for its participation in 1,3-dipolar cycloaddition reactions. at.ua It readily reacts with alkynes in the Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazole rings. researchgate.netwikipedia.org This reaction is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed variant (CuAAC), which proceeds with high efficiency and regioselectivity to yield 1,4-disubstituted triazoles. nih.govorganic-chemistry.orgrsc.org this compound can thus serve as a building block for constructing more complex diheterocyclic systems. researchgate.netnih.govnuph.edu.ua It can also react with other dipolarophiles, such as activated alkenes or compounds with activated methylenic groups, to form various nitrogen-containing heterocycles. researchgate.netresearchgate.net
The reactivity of the thiazole ring itself is strongly modulated by its substituents. The thiazole ring is inherently electron-rich, but the 2-azido group is a powerful electron-withdrawing group, which significantly deactivates the ring towards electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqnumberanalytics.com Any electrophilic attack would be slow and likely directed to the C-4 position, influenced by the directing effect of the C-5 methyl group.
Conversely, the electron-withdrawing nature of the azido group makes the thiazole ring more susceptible to nucleophilic attack, particularly at the C-2 position where the azide is located. nih.govlibretexts.org This enables nucleophilic aromatic substitution (SNAr) reactions, provided a suitable nucleophile is used. However, the primary reactive pathway often involves the azido group itself or its decomposition products.
Reactivity at the Azido Functionality
The azido group (–N₃) at the C-2 position is the primary site of reactivity, enabling a variety of chemical transformations. Organic azides are known as versatile precursors for a range of nitrogen-containing compounds and reactive intermediates. mathewsopenaccess.com The reactivity of the azido group in 2-azidothiazoles is influenced by the electron-deficient nature of the heterocyclic ring. researchgate.net
Azido-Tetrazole Tautomerism Like many 2-azido-heterocycles, 2-azido-1,3-thiazole exists in a tautomeric equilibrium with its fused tetrazole isomer, thiazolo[2,3-d]tetrazole. researchgate.netacs.org The position of this equilibrium can be influenced by factors such as the solvent and the nature of substituents on the thiazole ring. researchgate.netacs.org In some cases, the tetrazole isomer can be the more stable and predominantly obtained product. researchgate.net
Cycloaddition Reactions The azido group readily participates in [3+2] cycloaddition reactions, a cornerstone of "click chemistry," to form five-membered heterocyclic rings. 2-Azidothiazole derivatives are effective reagents in base-catalyzed condensation reactions with compounds containing active methylene groups (e.g., β-ketoesters like ethyl acetoacetate) to produce 1,2,3-triazoles. researchgate.nettandfonline.comtandfonline.com These reactions often proceed rapidly, especially with electron-poor 2-azidothiazoles, to give good yields of the corresponding 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole derivatives. tandfonline.com This transformation is a powerful method for synthesizing new, highly functionalized triazole systems. researchgate.nettandfonline.com
| Reactant with 2-Azidothiazole Derivative | Conditions | Product Type | Reference |
|---|---|---|---|
| Activated Methylenic Compounds (e.g., Ethyl Acetoacetate) | Base-catalyzed (e.g., NaOMe in Methanol, K₂CO₃ in DMSO) | 1-(1,3-Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid derivatives | tandfonline.com, researchgate.net |
| Ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate | K₂CO₃, DMSO | 1,2,3-Triazole ring formation under mild conditions | researchgate.net |
Nitrene Formation Upon thermal or photochemical stimulation, 2-azido-1,3-thiazole can eliminate a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. mathewsopenaccess.comresearchgate.net This nitrene can then undergo various subsequent reactions. For instance, direct irradiation of 2-azido-1,3-thiazole in the presence of enol ethers leads to the aziridination of the double bond, forming functionalized aziridines with good yields and high diastereoselectivity in certain cases. researchgate.net In the absence of a trapping agent, the intermediate nitrene derived from 2-azido-1,3-thiazole can lead to ring-opening and subsequent polymerization. researchgate.net
Reduction to Amines The azido group can be reduced to form the corresponding primary amine. This transformation converts this compound into 2-amino-5-methyl-1,3-thiazole, a valuable intermediate in its own right. mathewsopenaccess.com This reaction is a fundamental transformation of the azido group, providing access to amino-heterocycles. rsc.org
Functionalization at Thiazole Ring Positions (C-2, C-4, C-5)
The thiazole ring itself offers sites for further modification, although the reactivity at each position is influenced by the existing substituents. The thiazole ring is an aromatic system due to the delocalization of pi (π) electrons, which allows it to undergo various reactions. researchgate.netnih.gov
C-2 Position In this compound, the C-2 position is substituted by the azido group. Therefore, functionalization at this position primarily involves the chemical transformations of the azide itself, as detailed in the section above (3.4.1). The synthesis of the parent compound typically begins with a 2-amino-1,3-thiazole, which is converted to the azide via a diazotization reaction followed by treatment with sodium azide. tandfonline.comtandfonline.com This highlights that the introduction of the azido group is the key functionalization step at the C-2 position.
C-4 Position The C-4 position of the this compound bears a hydrogen atom. While specific studies on the C-4 functionalization of this exact molecule are not prevalent, the general reactivity of the thiazole ring suggests that this position can be a target for electrophilic substitution or modification following metallation. In other thiazole systems, deprotonation at ring carbons using a strong base can generate a nucleophilic center for reaction with various electrophiles. researchgate.net The electron-withdrawing nature of the 2-azido group may influence the acidity of the C-4 proton and its susceptibility to such reactions.
C-5 Position The C-5 position is occupied by a methyl group. Functionalization at this site would involve reactions of the methyl group's C-H bonds, such as radical halogenation or oxidation to an aldehyde or carboxylic acid. Alternatively, the synthesis can be adapted to introduce other functional groups at the C-5 position from the outset. The synthesis of 2-aminothiazoles often starts with α-halocarbonyl compounds, allowing for variation in the C-5 substituent by choosing the appropriate starting material. tandfonline.com For instance, the general Hantzsch thiazole synthesis allows for a wide variety of substituents to be placed at the C-4 and C-5 positions. researchgate.net
Applications of 2 Azido 5 Methyl 1,3 Thiazole in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Architectures
The structural framework of 2-azido-5-methyl-1,3-thiazole serves as an excellent starting point for synthesizing more intricate heterocyclic systems. Its inherent reactivity is harnessed by chemists to construct polycyclic and fused ring systems, which are prevalent in medicinally important compounds.
This compound is a key precursor for creating a variety of fused heterocyclic systems. The azide (B81097) group can readily participate in cyclization reactions, leading to the formation of new rings fused to the original thiazole (B1198619) core. For instance, 2-azidothiazole (B1280892) derivatives are instrumental in synthesizing 1,2,3-triazole-4-carboxylic acids. researchgate.net These reactions typically involve the base-catalyzed condensation of the azidothiazole with compounds containing activated methylene (B1212753) groups. researchgate.net
The versatility of the thiazole ring allows it to undergo various reactions, including cycloadditions, dimerization, and other transformations that result in polycyclic structures. nih.govmdpi.com One notable example is the photochemical dimerization of 2-azido-1,3-benzothiazole, a related compound, which yields a complex tetraazino-benzothiazole system through an intermediate nitrene. x-mol.comresearchgate.net Furthermore, novel methods have been developed for creating diheterocyclic compounds where a 1,2,3-triazole ring is linked to a thiazole ring through an amidine bridge, showcasing the broad utility of heterocyclic azides in building complex molecules. nih.govbeilstein-journals.org
A significant application of this compound is in the directed synthesis of triazole-fused thiazole frameworks. These structures are of great interest due to the prevalence of both triazole and thiazole moieties in biologically active molecules. nih.govresearchgate.net The primary method for achieving this is through [3+2] cycloaddition reactions, where the azide group of the thiazole acts as a 1,3-dipole.
The reaction of 2-azido-1,3-thiazoles with alkynes is a well-established route to 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazoles. rsc.orgnih.gov For example, 2-azido-1,3-thiazole undergoes a 1,3-dipolar cycloaddition with (trimethylsilyl)acetylene to produce 1-(1,3-thiazol-2-yl)-4-(trimethylsilyl)-1,2,3-triazole in high yield. rsc.orgnih.govrsc.org Similarly, base-catalyzed reactions with active methylene compounds, such as ethyl acetoacetate (B1235776) or ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate, yield substituted 1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid derivatives. researchgate.net These transformations highlight the role of 2-azidothiazoles as reliable precursors to these important fused heterocyclic systems. researchgate.netbiointerfaceresearch.comresearchgate.net
Table 1: Synthesis of Triazole-Thiazole Frameworks
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Citation |
|---|---|---|---|---|---|
| 2-Azido-1,3-thiazole | (Trimethylsilyl)acetylene | Neat | 1-(1,3-Thiazol-2-yl)-4-(trimethylsilyl)-1,2,3-triazole | High | rsc.orgnih.gov |
| 2-Azido-1,3,4-thiadiazoles | Ethyl acetoacetate | Sodium methoxide (B1231860), Methanol | 1-(5-R¹-1,3,4-thiadiazol-2-yl)-5-R²-1H-1,2,3-triazole-4-carboxylic acid derivatives | N/A | researchgate.net |
| 2-Azido-1,3-thiazole | Ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate | K₂CO₃, DMSO | 1-(1,3-Thiazol-2-yl)-5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester | N/A | researchgate.net |
| Heterocyclic Azides | 3,3-Diaminoacrylonitriles | DBU or NaOH | N-Hetaryl-1,2,3-triazole-4-carbimidamides | 46-98% | nih.govbeilstein-journals.org |
Precursor to Versatile Chemical Intermediates
Beyond its direct use as a building block, this compound functions as a valuable precursor to highly reactive chemical intermediates. These transient species can be trapped in various ways to generate a diverse array of downstream products that would be difficult to access through other synthetic routes.
One of the most significant aspects of the reactivity of this compound is its ability to generate a thiazolylnitrene intermediate upon photolysis. x-mol.comresearchgate.net Direct irradiation of 2-azido-1,3-thiazole leads to the loss of a dinitrogen molecule (N₂) and the formation of the corresponding nitrene. x-mol.comresearchgate.netrsc.org This highly reactive species is the gateway to several synthetic pathways.
In the absence of a trapping agent, the thiazolylnitrene can undergo ring opening, leading to the formation of polymeric materials. x-mol.comresearchgate.net However, when the irradiation is performed in the presence of suitable substrates, the nitrene can be intercepted. For example, its reaction with alkenes, particularly electron-rich enol ethers, results in the formation of aziridines in good yields. x-mol.com This photochemical aziridination procedure provides a method for creating strained, three-membered nitrogen-containing rings. x-mol.comresearchgate.net The generation of nitrenium ions from related azidoheterocycles upon irradiation has also been observed, suggesting another potential reactive pathway. acs.org
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound and its derivatives are excellent examples of synthons, enabling a wide range of organic transformations. nih.gov The azide group serves as a versatile handle, acting as a masked amino group, a precursor to nitrenes, or a participant in cycloaddition reactions. mdpi.com
Its utility as a synthon is clearly demonstrated in its reaction with nucleophiles and dipolarophiles. As previously mentioned, it undergoes efficient [3+2] cycloaddition with alkynes to form triazoles. rsc.orgnih.gov It also participates in base-catalyzed condensation reactions with active methylene compounds. researchgate.net Furthermore, the photochemical generation of a nitrene intermediate allows for aziridination of double bonds, a transformation that adds a nitrogen atom across an alkene. x-mol.com These reactions showcase the compound's role as a bifunctional synthon, where both the thiazole core and the azide group contribute to the construction of molecular complexity.
Table 2: Diverse Transformations of 2-Azidothiazole as a Synthon
| Transformation | Reactant(s) | Key Intermediate | Product Type | Citation |
|---|---|---|---|---|
| Photochemical Aziridination | Enol Ethers | Thiazolylnitrene | Aziridines | x-mol.comresearchgate.net |
| [3+2] Cycloaddition | Alkynes | N/A | 1,2,3-Triazoles | rsc.orgnih.gov |
| Condensation | Active Methylene Compounds | N/A | Substituted 1,2,3-Triazoles | researchgate.net |
| Photochemical Ring Opening | None (in toluene) | Thiazolylnitrene | Polymer | x-mol.comresearchgate.net |
Role in the Development of New Synthetic Methodologies
The unique reactivity of this compound has not only provided access to complex molecules but has also spurred the development of new synthetic methodologies.
A key method for the synthesis of 2-azido-1,3-thiazole itself is the "azido transfer protocol". rsc.orgnih.govrsc.org This procedure involves the reaction of a heteroaryllithium species (generated by direct lithiation of the thiazole ring) with tosyl azide, which efficiently transfers the azide group to the heterocyclic core. rsc.orgnih.govrsc.org
Furthermore, the photochemical reactivity of 2-azidothiazoles has led to the development of specific procedures for aziridination. The irradiation of 2-azido-1,3-thiazole in the presence of enol ethers provides a specialized method for synthesizing functionalized aziridines, with one reported case showing complete diastereoselectivity. x-mol.com
Researchers have also developed novel tandem reactions using heterocyclic azides. One such methodology involves a base-catalyzed cycloaddition of 3,3-diaminoacrylonitriles to heterocyclic azides, like 2-azidothiazole, which is followed by a Cornforth-type rearrangement. nih.govbeilstein-journals.org This sequence provides an efficient, transition-metal-free route to C,N-diheteroarylcarbamidines, establishing a new synthetic tool for linking different heterocyclic systems. nih.govbeilstein-journals.org These examples demonstrate how the study of this compound and related compounds continues to expand the toolkit of modern organic synthesis.
Theoretical and Computational Investigations of 2 Azido 5 Methyl 1,3 Thiazole
Quantum Chemical Studies on Electronic Structure
Quantum chemical calculations are instrumental in delineating the electronic characteristics of 2-azido-5-methyl-1,3-thiazole. These studies provide a detailed picture of how electrons are distributed within the molecule and how this distribution governs its chemical behavior.
The electronic properties and reactivity of a molecule are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular reactivity and stability. asianpubs.org
Computational methods such as Density Functional Theory (DFT) and ab initio calculations are used to determine the energies of these orbitals and the distribution of electron density across the molecule. researchgate.netresearchgate.net Net atomic charge calculations reveal the partial positive or negative charges on each atom, identifying potential sites for nucleophilic or electrophilic attack. asianpubs.org In methyl-substituted thiazoles, the carbon atoms of the thiazole (B1198619) ring are often the most preferential sites for nucleophilic attack. asianpubs.org
Table 1: Calculated Electronic Properties of Representative Thiazole Derivatives Data presented for illustrative purposes based on related structures.
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (D) |
|---|---|---|---|---|
| Thiazole | -9.468 | 3.348 | 12.816 | 1.552 |
| 2-Methylthiazole | -9.135 | 3.512 | 12.647 | 1.036 |
| 5-Methylthiazole | -9.174 | 3.462 | 12.636 | 1.843 |
Source: Adapted from Belaidi et al., Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. researchgate.net
The thiazole ring is an aromatic heterocycle. researchgate.net Its aromaticity stems from the delocalization of six π-electrons across the five-membered ring, which imparts significant stability. Computational methods can quantify this aromaticity through various indices, confirming the stable nature of the heterocyclic core in this compound.
A critical aspect of the stability of 2-azido-heterocycles is the potential for valence isomerization to a fused tetrazole ring. This azido-tetrazole isomerism is a well-documented equilibrium that is highly dependent on the nature of the heterocyclic ring, substituents, solvent, and temperature. researchgate.net For the 2-azidothiazole (B1280892) system, theoretical studies have shown that the equilibrium often favors the fused tetrazole form, thiazolo[3,2-d]tetrazole. researchgate.net The relative stability of the two isomers can be significantly influenced by the polarity of the solvent; increasing solvent polarity tends to disfavor the azido (B1232118) form. researchgate.netacs.org The presence of an electron-donating methyl group, as in this compound, is expected to influence this equilibrium, although specific computational data on this exact effect is sparse. In related systems, electron-donating groups have been shown to favor the tetrazole form. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.
Organic azides are well-known for undergoing 1,3-dipolar cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocyclic rings. researchgate.netnih.gov These reactions are fundamental in synthetic chemistry. nih.gov Computational studies can map the potential energy surface of these reactions, identifying the transition state structure and calculating its energy (the activation barrier).
This analysis provides deep insights into the reaction's feasibility, kinetics, and stereoselectivity. mdpi.com For a molecule like this compound, theoretical calculations can predict how it will react with different substrates, guiding synthetic efforts. The calculations involve optimizing the geometries of the reactants, the transition state, and the products to understand the energetic pathway of the reaction. researchgate.net
The ring-chain isomerism between 2-azidothiazole and its corresponding tetrazole is a prime example of a process that has been extensively studied using computational methods. researchgate.net High-level ab initio and DFT calculations have been employed to investigate the thermodynamics and kinetics of this interconversion. acs.org
These studies calculate the energies of the azide (B81097) isomer, the tetrazole isomer, and the transition state connecting them. researchgate.net The results show that the energy difference between the isomers and the height of the activation barrier are sensitive to the level of theory used. acs.org Furthermore, computational models like the Polarized Continuum Model (PCM) are used to analyze the significant effect of solvents on the equilibrium. researchgate.net Calculations consistently show that polar solvents stabilize the more polar tetrazole isomer, shifting the equilibrium away from the azido form. acs.org The influence of substituents is also examined computationally, with electron-withdrawing groups favoring the azido isomer and electron-donating groups favoring the tetrazole. acs.org
Table 2: Calculated Thermodynamic Parameters for 2-Azidothiazole ⇌ Thiazolo-tetrazole Isomerization Illustrative data for the parent 2-azidothiazole system.
| Parameter | cis-2-azidothiazole | Transition State (TS) | Thiazolo-tetrazole |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | 19.74 | -10.22 |
| Relative Enthalpy (kcal/mol) | 0.00 | 19.01 | -10.43 |
| Relative Free Energy (kcal/mol) | 0.00 | 19.80 | -10.25 |
| Dipole Moment (D) | 3.708 | 6.904 | 6.030 |
Source: Adapted from Abu-Eittah et al., Azido-tetrazole equilibrium in 2-azidothiazole system. Molecular orbital calculations. researchgate.net
Prediction of Reactivity and Selectivity
The analysis of frontier molecular orbitals (HOMO/LUMO) and charge distribution identifies the most likely sites for chemical reactions. asianpubs.org For instance, regions of high negative charge are prone to electrophilic attack, while regions of high positive charge are susceptible to nucleophilic attack. The energies of the HOMO and LUMO can be correlated with ionization potential and electron affinity, respectively, providing a quantitative measure of the molecule's ability to participate in charge-transfer interactions. asianpubs.org
Furthermore, understanding the azido-tetrazole equilibrium is crucial for predicting reactivity. Since the two isomers have distinct chemical properties, the dominant form under specific reaction conditions will dictate the outcome. The azido form will undergo reactions typical of organic azides, such as cycloadditions or reductions. In contrast, the tetrazole form will exhibit its own characteristic reactivity. Computational models that accurately predict this equilibrium as a function of solvent and temperature are therefore invaluable for designing synthetic routes and anticipating reaction products. researchgate.netacs.org
Computational Prediction of Regioselectivity in 1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a significant reaction class for azides, leading to the formation of five-membered heterocyclic rings. The regioselectivity of these reactions—that is, the orientation in which the dipole and dipolarophile combine—is a critical aspect that can be elucidated through computational methods. For this compound, theoretical studies would focus on its reactions with various dipolarophiles to predict the favored regioisomeric products.
Density Functional Theory (DFT) is a commonly employed computational method for studying the regioselectivity of 1,3-dipolar cycloadditions. unimi.itmdpi.com By calculating the activation energies for the different possible pathways leading to various regioisomers, researchers can determine the most likely product. unimi.it The transition state with the lower activation energy corresponds to the kinetically favored product.
For instance, in the reaction of an azide with an unsymmetrical alkyne, two different regioisomeric triazoles can be formed. Computational analysis of the transition state structures and their corresponding energies reveals the preferred orientation of the azide and the alkyne. Factors such as electronic effects (orbital overlap) and steric hindrance play a crucial role in determining the regioselectivity, and these can be quantified through computational models. nih.gov
Table 1: Illustrative Calculated Activation Energies for the 1,3-Dipolar Cycloaddition of this compound with a Generic Unsymmetrical Alkyne
| Regioisomer | Transition State | Activation Energy (kcal/mol) |
| 1,4-disubstituted | TS1 | 15.2 |
| 1,5-disubstituted | TS2 | 17.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from DFT calculations for predicting regioselectivity. Actual values would be derived from specific computational studies.
Conformational Analysis and Energetics
The three-dimensional structure of this compound, specifically the orientation of the azido group relative to the thiazole ring, can be investigated through conformational analysis. This involves identifying the possible stable conformers (rotational isomers) and determining their relative energies to find the most stable, or ground-state, conformation.
Computational methods, such as ab initio and DFT calculations, are used to rotate the azido group around the C-N bond connecting it to the thiazole ring. iu.edu.sa For each rotational angle, the energy of the molecule is calculated, resulting in a potential energy surface that reveals the energy minima (stable conformers) and energy barriers to rotation. iu.edu.sa
The relative stability of different conformers is influenced by a combination of steric and electronic effects. For example, repulsion between the lone pairs of electrons on the nitrogen atoms of the azido group and the sulfur atom in the thiazole ring can influence the preferred orientation. The planarity of the system and potential intramolecular interactions also play a significant role. nih.gov
Table 2: Example of Calculated Relative Energies for Different Conformers of this compound
| Conformer | Dihedral Angle (N-C-N-N) | Relative Energy (kcal/mol) | Population (%) |
| A | 0° (syn-periplanar) | 2.5 | 5 |
| B | 180° (anti-periplanar) | 0.0 | 95 |
Note: This table presents hypothetical data to demonstrate the outcomes of a conformational analysis. The dihedral angle represents the rotation around the bond connecting the azido group to the thiazole ring. The relative energies are given with respect to the most stable conformer.
Future Research Directions and Unexplored Reactivity
Development of Novel Synthetic Pathways to 2-Azido-5-methyl-1,3-thiazole
The currently established methods for the synthesis of 2-azidothiazoles, which can be extrapolated to the 5-methyl derivative, primarily rely on two strategies: the diazotization of the corresponding amine and the azido (B1232118) transfer protocol. tandfonline.com
One promising future direction lies in the refinement of the diazotization of 2-amino-5-methyl-1,3-thiazole. tandfonline.com This would involve a systematic investigation into the reaction conditions to optimize the yield and purity of the final product. Key parameters for exploration include the choice of diazotizing agent, the reaction temperature, and the solvent system. The development of a milder and more efficient diazotization protocol would enhance the accessibility of this compound for further synthetic explorations.
Another avenue for research is the adaptation of the azido transfer protocol to the 5-methyl-1,3-thiazole scaffold. This method involves the reaction of a lithiated thiazole (B1198619) derivative with tosyl azide (B81097). researchgate.net Future work could focus on optimizing the generation of 2-lithio-5-methyl-1,3-thiazole and its subsequent reaction with various azide transfer reagents. The successful implementation of this strategy would provide a valuable alternative to the diazotization route.
| Synthetic Pathway | Precursor | Reagents | Anticipated Advantages |
| Diazotization | 2-Amino-5-methyl-1,3-thiazole | NaNO₂, H₂SO₄; NaN₃ | Readily available precursor |
| Azido Transfer | 5-Methyl-1,3-thiazole | n-BuLi, Tosyl azide | Potentially milder conditions |
This table presents plausible synthetic pathways to this compound based on established methods for analogous compounds.
Exploration of Underutilized Reactivity Modes
The reactivity of 2-azidothiazoles is dominated by their participation in 1,3-dipolar cycloaddition reactions and their thermal or photochemical decomposition to generate nitrene intermediates. However, several other reactivity modes remain largely unexplored for this compound.
Future research should investigate the participation of this compound in various types of cycloaddition reactions beyond the well-established [3+2] cycloadditions with alkynes. nih.govnih.gov This could include reactions with alkenes, nitriles, and other dipolarophiles to access a wider range of heterocyclic systems. The influence of the methyl group at the 5-position on the regioselectivity and stereoselectivity of these reactions would be a key area of investigation.
The thermal and photochemical decomposition of this compound also warrants further study. researchgate.netresearchgate.net While the formation of a nitrene intermediate is anticipated, the subsequent reaction pathways, such as intramolecular rearrangements or insertions, could be influenced by the presence of the 5-methyl group. A detailed investigation of these decomposition pathways could lead to the development of novel synthetic methodologies for the construction of complex nitrogen-containing heterocycles.
| Reactivity Mode | Reactant | Potential Products | Research Focus |
| [3+2] Cycloaddition | Alkenes, Nitriles | Substituted triazolines, Tetrazoles | Regio- and stereoselectivity |
| Thermal Decomposition | Heat | Nitrene intermediate, Ring-cleavage products | Reaction mechanism and product distribution |
| Photochemical Reaction | UV light | Nitrene intermediate, Rearrangement products | Wavelength-dependent reactivity |
This interactive data table outlines potential areas of exploration for the reactivity of this compound.
Advanced Mechanistic Studies on Complex Transformations
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions.
Kinetic studies of the 1,3-dipolar cycloaddition reactions of this compound with various dipolarophiles would provide valuable insights into the reaction rates and activation parameters. These experimental data, coupled with high-level computational studies, could help to elucidate the transition state structures and the electronic factors that govern the reactivity and selectivity of these transformations.
The mechanism of thermal and photochemical decomposition also presents a fertile ground for investigation. researchgate.net Time-resolved spectroscopic techniques could be employed to detect and characterize the transient intermediates, such as the nitrene species, formed during these reactions. Computational modeling could provide a detailed picture of the potential energy surfaces and the various reaction pathways available to these reactive intermediates.
Expansion of Synthetic Applications in Molecular Construction
The unique reactivity of this compound makes it a valuable tool for the construction of a wide range of molecular scaffolds. Future research should focus on expanding its synthetic utility in the synthesis of novel heterocyclic compounds and other complex organic molecules.
One promising application is the use of this compound in the synthesis of novel 1,2,3-triazole derivatives through "click" chemistry. The resulting triazole-thiazole hybrids could exhibit interesting biological activities and material properties. The development of efficient and regioselective click reactions involving this compound would be a significant contribution to the field.
Furthermore, the nitrene intermediate generated from the decomposition of this compound could be trapped by various substrates to afford a diverse array of nitrogen-containing compounds. The exploration of intramolecular C-H insertion reactions of the nitrene could provide a novel route to fused thiazole ring systems. Intermolecular reactions with alkenes and other unsaturated systems could lead to the formation of aziridines and other valuable nitrogen heterocycles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-azido-5-methyl-1,3-thiazole, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis of thiazole derivatives often involves cyclization reactions using aldehydes, thioglycolic acid, or azide precursors. For this compound, a stepwise approach may include:
- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, substituting the methyl group at position 5.
- Step 2 : Azide introduction via nucleophilic substitution or diazotization, ensuring inert conditions to avoid azide decomposition.
- Optimization : Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Cu(I) for azide-alkyne cycloaddition) significantly impact yields. Reaction monitoring via TLC and IR spectroscopy (azide peak at ~2100 cm⁻¹) is critical .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., methyl group at δ ~2.5 ppm in 1H NMR; thiazole carbons at δ ~150–160 ppm in 13C NMR).
- IR Spectroscopy : Identify the azide stretch (~2100 cm⁻¹) and thiazole ring vibrations (~690 cm⁻¹).
- Elemental Analysis : Validate C, H, N, S content with ≤0.4% deviation from theoretical values.
- HPLC/MS : Assess purity and detect byproducts. Cross-referencing with literature data (e.g., benzimidazole-thiazole hybrids) ensures accuracy .
Q. How can researchers mitigate instability issues associated with the azide group during storage and handling?
- Methodological Answer :
- Storage : Use amber vials under inert gas (Ar/N₂) at –20°C to prevent photolytic or thermal decomposition.
- Handling : Avoid mechanical shock, static sparks, or contact with heavy metals. Dilute solutions (<10% w/v in aprotic solvents) reduce explosion risks.
- Stability Assays : Periodic FTIR and NMR checks to detect azide degradation .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the reactivity and biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes in inflammation or microbial pathways). Prioritize derivatives with high binding scores to thiazole-sensitive sites .
- DFT Calculations : Analyze azide group reactivity (e.g., charge distribution, frontier orbitals) to predict click chemistry efficiency with alkynes.
- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with activity trends from in vitro assays .
Q. How can cross-coupling reactions be leveraged to functionalize this compound for diverse applications?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Attach aryl/heteroaryl boronic acids to the thiazole ring using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O.
- Click Chemistry : React the azide with terminal alkynes (Cu(I)-catalyzed) to form triazole conjugates for drug delivery or bioconjugation.
- Challenges : Steric hindrance from the methyl group may require elevated temperatures (80–100°C) or microwave-assisted synthesis .
Q. What crystallographic challenges arise when analyzing this compound, and how can refinement tools like SHELXL improve accuracy?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in ethyl acetate/hexane to obtain diffraction-quality crystals.
- Refinement : SHELXL resolves disorder in the azide group via constrained thermal parameters and anti-bumping restraints.
- Validation : Check for overfitting using R-factor gaps (>5% suggests problematic models) and validate hydrogen bonding networks with PLATON .
Q. How should researchers address contradictions between experimental data (e.g., NMR shifts vs. computational predictions) during structural analysis?
- Methodological Answer :
- Re-examine Assumptions : Confirm solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts.
- Dynamic Effects : Use MD simulations to assess conformational flexibility influencing spectral data.
- Collaborative Validation : Cross-check with alternative techniques (e.g., X-ray vs. neutron diffraction) or independent synthetic replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
